molecular formula C25H25F3N2O3S B4740684 1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine

1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No. B4740684
M. Wt: 490.5 g/mol
InChI Key: QAFQCADJMWVFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as NTS-DBP and is a piperazine-based molecule that has been synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of NTS-DBP is not fully understood, but it is believed to act as a selective serotonin receptor antagonist. This property allows NTS-DBP to regulate the levels of serotonin in the brain, which plays a crucial role in mood regulation. Additionally, NTS-DBP may act as an inhibitor of certain enzymes and proteins that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
NTS-DBP has been shown to have several biochemical and physiological effects. In animal studies, NTS-DBP has been shown to reduce tumor growth and inflammation. Additionally, NTS-DBP has been shown to have antidepressant and anxiolytic effects in animal models. These effects are likely due to NTS-DBP's ability to regulate serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NTS-DBP in lab experiments is its high purity and stability. Additionally, the synthesis method for NTS-DBP has been optimized to produce high yields, making it an efficient compound to use in research. However, one limitation of using NTS-DBP in lab experiments is its potential toxicity. Researchers must take precautions to ensure that they are handling NTS-DBP safely and in accordance with established safety guidelines.

Future Directions

There are several future directions for research involving NTS-DBP. One potential area of research is the development of NTS-DBP as a potential treatment for mood disorders such as depression and anxiety. Additionally, NTS-DBP may have potential applications in cancer treatment and other inflammatory conditions. Further research is needed to fully understand the mechanism of action of NTS-DBP and its potential therapeutic applications.

Scientific Research Applications

NTS-DBP has been studied extensively for its potential therapeutic applications. One of the most promising applications of NTS-DBP is its ability to act as a selective serotonin receptor antagonist. This property makes NTS-DBP a potential treatment for conditions such as depression, anxiety, and other mood disorders. Additionally, NTS-DBP has been shown to have potential antitumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and other inflammatory conditions.

properties

IUPAC Name

3-naphthalen-2-ylsulfonyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N2O3S/c26-25(27,28)22-7-3-4-19(16-22)18-29-11-13-30(14-12-29)24(31)10-15-34(32,33)23-9-8-20-5-1-2-6-21(20)17-23/h1-9,16-17H,10-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFQCADJMWVFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-ylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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